molecular formula C21H23N3O4S2 B2678035 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941916-91-2

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2678035
CAS No.: 941916-91-2
M. Wt: 445.55
InChI Key: ZMDTUZKIGPOVPG-DQRAZIAOSA-N
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Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzo[d]thiazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.

    Ethoxylation: Introduction of the ethoxy group can be performed using ethyl iodide and a strong base like sodium hydride.

    Formation of the Benzamide Moiety: The final step involves the reaction of the substituted benzo[d]thiazole with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction of the benzamide moiety can yield amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing amides to amines.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Epoxides: and from oxidation.

    Amines: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of benzo[d]thiazole derivatives on cellular processes. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties, can be investigated. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the benzamide moiety can enhance binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide moiety are often pharmacologically active and can be used in drug development.

Uniqueness

What sets (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide apart is the combination of the benzo[d]thiazole and benzamide moieties, along with the unique substitution pattern

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-5-13-24-18-12-9-16(28-6-2)14-19(18)29-21(24)22-20(25)15-7-10-17(11-8-15)30(26,27)23(3)4/h5,7-12,14H,1,6,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDTUZKIGPOVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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